Technical Whitepaper: Physicochemical Characteristics of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Technical Whitepaper: Physicochemical Characteristics of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the physicochemical characteristics of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS No. 86499-23-2). This compound is a key intermediate in the synthesis of Benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1] This whitepaper details the known physicochemical properties, outlines relevant experimental protocols for its synthesis and characterization, and situates the compound within its biological context by visualizing the Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway, the target of its end-product, Benazepril.
Physicochemical Properties
The known physicochemical properties of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, including its reactivity, solubility, and potential for oral absorption if it were an active pharmaceutical ingredient.
| Property | Value | Reference |
| CAS Number | 86499-23-2 | [1] |
| Molecular Formula | C₁₀H₁₀ClNO | [2] |
| Molecular Weight | 195.65 g/mol | [1][2] |
| Melting Point | 164-167 °C | [1] |
| Boiling Point | 379.5 ± 42.0 °C at 760 mmHg | [1] |
| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [1] |
| Flash Point | 183.3 °C | [1] |
| Vapor Pressure | 5.84E-06 mmHg at 25°C | [1] |
| Refractive Index | 1.589 (Predicted) | [1] |
| XLogP3 | 1.8 | |
| Polar Surface Area | 29.1 Ų | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 0 |
Biological Context: The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
As an intermediate for the ACE inhibitor Benazepril, the biological significance of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is intrinsically linked to the Renin-Angiotensin-Aldosterone System (RAAS). Benazepril, synthesized from this intermediate, exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the RAAS pathway that regulates blood pressure.
The following diagram illustrates the RAAS signaling pathway and the point of intervention for ACE inhibitors like Benazepril.
Experimental Protocols
Synthesis of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Representative Protocol:
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Reaction Setup: To a stirred solution of a suitable starting material, such as a substituted γ-aminobutyric acid derivative, in an appropriate solvent (e.g., dichloromethane or toluene), a cyclizing agent (e.g., a Lewis acid like aluminum chloride for a Friedel-Crafts reaction) is added portion-wise at a controlled temperature (e.g., 0-5 °C).
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Reaction Progression: The reaction mixture is then allowed to warm to room temperature or heated to reflux and stirred for a specified period (typically several hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Work-up: The reaction is quenched by carefully pouring the mixture into ice-water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Purification: The solvent is removed under reduced pressure to yield the crude product. The crude material is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Characterization Methods
Objective: To confirm the chemical structure of the synthesized compound.
Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
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Data Analysis: Process the spectra to identify the chemical shifts, multiplicities, and integration of the proton signals, and the chemical shifts of the carbon signals. The data should be consistent with the structure of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Objective: To determine the molecular weight and confirm the elemental composition of the compound.
Protocol:
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
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Data Acquisition: Introduce the sample into a mass spectrometer, typically using a soft ionization technique such as Electrospray Ionization (ESI).
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the measured mass-to-charge ratio with the calculated exact mass of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.
Objective: To assess the purity of the synthesized compound.
Protocol:
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Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water with a small amount of a modifier like formic acid or trifluoroacetic acid.
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Sample Preparation: Prepare a standard solution of the compound at a known concentration in the mobile phase.
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a suitable wavelength (e.g., determined by UV-Vis spectroscopy).
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Injection Volume: 10 µL.
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Data Analysis: Run the sample and analyze the resulting chromatogram. The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.
Conclusion
3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a well-characterized heterocyclic compound with defined physicochemical properties. Its primary importance lies in its role as a key intermediate in the synthesis of the antihypertensive drug Benazepril. The experimental protocols outlined in this whitepaper provide a framework for its synthesis and characterization, while the visualization of the RAAS pathway highlights its relevance in medicinal chemistry and drug development. This comprehensive technical guide serves as a valuable resource for researchers and scientists working in the fields of organic synthesis and pharmaceutical development.
